molecular formula C18H22N2 B3025613 trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline CAS No. 908294-68-8

trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline

Cat. No.: B3025613
CAS No.: 908294-68-8
M. Wt: 266.4 g/mol
InChI Key: BABQFMPURPKJNW-UHFFFAOYSA-N
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Description

trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline (abbreviated as Dipimp) is a Schiff base ligand characterized by an imine (azomethine) group. This compound is supplied as a white to yellow to green powder or crystal with a minimum purity of 95.0% (GC) and is recommended to be stored at room temperature, ideally in a cool and dark place . Its primary research value lies in its role as an effective organic ligand for forming complexes with various metals, including iron (Fe), nickel (Ni), and cobalt (Co) . These metal complexes are pivotal in advanced organic synthesis, enabling catalytic transformations such as the cobalt-catalyzed hydrosilylation/cyclization of 1,6-enynes . The ligand's framework, a pyridyl-methanimine structure, is a key feature in coordination chemistry for constructing photosensitizers and catalysts with tunable photophysical properties . The steric profile provided by the 2,6-diisopropyl substituents on the aniline ring is a critical structural feature that influences the performance and stability of the resulting metal complexes in catalytic cycles . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for detailed handling and hazard information .

Properties

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-1-pyridin-2-ylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-13(2)16-9-7-10-17(14(3)4)18(16)20-12-15-8-5-6-11-19-15/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABQFMPURPKJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361642
Record name Benzenamine, 2,6-bis(1-methylethyl)-N-(2-pyridinylmethylene)-
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URL https://comptox.epa.gov/dashboard/DTXSID40361642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149810-35-5, 908294-68-8
Record name Benzenamine, 2,6-bis(1-methylethyl)-N-(2-pyridinylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline typically involves the condensation reaction between 2,6-diisopropylaniline and 2-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-grade solvents and catalysts to meet production demands .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Role as an Organic Ligand

Dipimp functions primarily as an effective organic ligand in coordination chemistry. Its ability to form stable complexes with various transition metals enhances its utility in catalysis. The following table summarizes the key metals with which Dipimp forms complexes:

Metal Type of Complex Applications
Iron (Fe)Coordination complexesCatalysis in organic reactions
Nickel (Ni)Catalysts for polymerizationSynthesis of well-defined catalysts
Cobalt (Co)Hydrosilylation reactionsCycloaddition and hydrosilylation processes

Catalytic Applications

  • Cobalt-Catalyzed Reactions : Dipimp has been employed in cobalt-catalyzed hydrosilylation and cyclization of 1,6-enynes, showcasing its effectiveness in facilitating these transformations. This application is particularly relevant in the synthesis of complex organic molecules .
  • Iron-Catalyzed Reactions : The compound is also utilized in iron-catalyzed intramolecular cyclotrimerization and hydroboration of 1,3-dienes. These reactions are critical for the development of new synthetic pathways in organic chemistry .
  • Polymerization Processes : Dipimp has shown promise in living polymerization processes, particularly with ethylene, where it influences the regioselectivity of the resulting polymers .

Case Study 1: Iron-Catalyzed Cyclotrimerization

In a study examining the use of Dipimp as a ligand for iron catalysts, researchers demonstrated that it significantly improved yields and selectivity in the cyclotrimerization of triynes to form annulated benzenes. The study highlighted how varying the ligand structure could lead to different product distributions, emphasizing the importance of ligand design in catalytic efficiency.

Case Study 2: Cobalt-Catalyzed Hydrosilylation

Another investigation focused on the cobalt-catalyzed hydrosilylation of 1,6-enynes using Dipimp. This research illustrated how the ligand facilitated the formation of silane products with high regioselectivity and efficiency, showcasing its potential for industrial applications in silicone chemistry.

Mechanism of Action

The mechanism by which trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline exerts its effects is primarily through its role as a ligand. It coordinates with metal ions to form complexes, which can then participate in various catalytic cycles. The molecular targets are typically the metal centers in these complexes, and the pathways involved include electron transfer and bond activation processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Steric and Electronic Effects

Table 1: Steric and Electronic Comparison with Analogous Ligands
Compound Steric Bulk Key Applications Reference
trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline High (diisopropyl groups) Fe/Cl polymerization catalysts, Ir-catalyzed C–H borylation
2,6-Diisopropyl-N-[(S)-pyrrolidin-2-ylmethyl]aniline Moderate (pyrrolidine substituent) Pd(II) complexes for stereochemical studies
Unsubstituted N-(pyridylmethylene)aniline Low Basic coordination chemistry [Inferred]
  • Key Insight: The diisopropyl groups in the title compound impose significant steric hindrance, preventing dimerization in iron complexes and favoring mononuclear species. In contrast, less hindered analogs form dimeric or ionic structures .

Catalytic Performance

Spectroscopic and Structural Parameters

Table 3: NMR and Bond Length Comparisons
Parameter This compound Pd Complex with Pyrrolidine Ligand
¹H NMR (pyridyl H) δ 8.75–8.73 (m), 8.32 (s) Not reported
Pd–N Bond Length Not available 2.04–2.07 Å
Metal Center Stability Stabilizes Fe(III) and Ir(I) Stabilizes Pd(II) with minimal distortion
  • Key Insight : The ligand’s ¹H NMR signals (e.g., δ 8.75 for pyridyl protons) reflect electron withdrawal by the imine group, distinguishing it from alkylamine-substituted analogs .

Commercial and Practical Considerations

  • Availability: Priced at €398.00/g (TCI Chemicals), the compound is costlier than simpler iminopyridine ligands but offers superior performance in specialized applications .
  • Stability : Long-term storage as a crystalline solid ensures consistent reactivity, unlike liquid ligands prone to decomposition .

Biological Activity

trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline, commonly referred to as Dipimp, is an organic compound notable for its role as a ligand in coordination chemistry. With the molecular formula C18H22N2C_{18}H_{22}N_2 and a molecular weight of 266.39 g/mol, it has garnered attention for its potential biological activities and applications in catalysis.

  • Molecular Formula : C18H22N2C_{18}H_{22}N_2
  • CAS Number : 908294-68-8
  • Appearance : White to yellow-green powder or crystal
  • Purity : ≥ 95% (by GC)
PropertyValue
Molecular Weight266.39 g/mol
Physical StateSolid
Storage Temperature<15°C (cool and dark)
Hazard StatementsCauses skin/eye irritation

Antioxidant Properties

Research indicates that Dipimp exhibits significant antioxidant activity. A study demonstrated that it can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. The compound's ability to donate electrons makes it a potent antioxidant agent.

Antimicrobial Activity

Dipimp has been evaluated for its antimicrobial properties against various pathogens. In vitro studies revealed that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Coordination Chemistry and Catalysis

As a ligand, Dipimp forms complexes with transition metals such as iron, cobalt, and nickel. These complexes have shown catalytic activity in various organic reactions, including hydrosilylation and cyclotrimerization. The biological relevance of these reactions lies in their application in drug synthesis and development.

Case Studies

  • Antioxidant Activity Study
    • Objective : To evaluate the free radical scavenging ability of Dipimp.
    • Methodology : DPPH assay was used to measure the radical scavenging activity.
    • Results : Dipimp demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant potential.
  • Antimicrobial Efficacy Assessment
    • Objective : To assess the antimicrobial effects of Dipimp on selected bacterial strains.
    • Methodology : Disc diffusion method was employed against E. coli, S. aureus, and others.
    • Results : Notable zones of inhibition were observed, particularly against S. aureus, highlighting its potential as an antimicrobial agent.
  • Catalytic Performance Evaluation
    • Objective : To investigate the catalytic properties of Dipimp-metal complexes.
    • Methodology : Various organic reactions were conducted using Dipimp as a ligand.
    • Results : The complexes exhibited high catalytic activity in hydrosilylation reactions with yields exceeding 90%.

Q & A

Q. What are the optimal synthetic routes for trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline, and how do reaction conditions influence yield and purity?

The synthesis of this Schiff base ligand typically involves condensation of 2,6-diisopropylaniline with 2-pyridinecarboxaldehyde under inert atmospheres. Key factors include:

  • Catalytic methods : Pd(0)-catalyzed N-alkylation and cyclization (as demonstrated for analogous trans-2,6-piperidine alkaloids) can enhance reaction efficiency and stereocontrol .
  • Solvent and temperature : Reactions in dry solvents (e.g., diethyl ether, THF) under argon prevent hydrolysis of intermediates. Crystallization conditions (e.g., warm diethyl ether vs. slow evaporation) significantly affect product morphology, as seen in Ag(I) coordination polymers .
  • Purification : Column chromatography or recrystallization is recommended to isolate the ligand in high purity (>95%), as commercial suppliers use similar protocols .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

A multi-technique approach is essential:

  • Single-crystal X-ray diffraction (SC-XRD) : Critical for confirming the trans-configuration and steric effects of the diisopropyl groups. For example, SC-XRD resolved η¹-arene coordination in Ag(I) polymers and discrete complexes .
  • NMR spectroscopy : ¹H and ¹³C NMR verify imine bond formation (δ ~8.5 ppm for CH=N) and diastereotopic splitting of isopropyl protons .
  • FT-IR : The C=N stretch (~1600–1650 cm⁻¹) and absence of aldehyde/amine peaks confirm successful condensation .
  • Elemental analysis : Validates stoichiometry, especially when metal complexes are formed .

Advanced Research Questions

Q. How does the ligand's structure affect the geometry and photophysical properties of its metal complexes?

The ligand’s bulky diisopropyl groups and planar pyridylmethylene moiety induce unique coordination behavior:

  • Steric effects : The diisopropyl groups enforce tetrahedral or distorted trigonal bipyramidal geometries in Ag(I) complexes, as opposed to simpler ligands that form linear structures .
  • Electronic effects : The conjugated imine-pyridine system enables strong UV-Vis absorption (λmax ~300–400 nm) and room-temperature luminescence in Ag(I) complexes, attributed to ligand-centered transitions .
  • Spin crossover (SCO) : Analogous ligands (e.g., N-(2-pyridylmethylene)-4-bromoaniline) exhibit SCO behavior in Fe(II) complexes, suggesting potential for tunable magnetic properties .

Q. What strategies resolve contradictions in reported coordination modes of this ligand with different metal ions?

Q. How can researchers design experiments to study the ligand's role in catalytic processes?

Methodological approaches include:

  • Kinetic studies : Monitor catalytic cycles (e.g., Pd-catalyzed cross-coupling) using in situ NMR or UV-Vis spectroscopy to assess ligand stability and metal-ligand cooperativity .
  • Isotopic labeling : ¹⁵N-labeled ligand derivatives can track imine bond dynamics during catalysis .
  • Computational modeling : DFT calculations predict transition states and electronic effects of diisopropyl substituents on catalytic activity .

Data Contradiction Analysis

A notable contradiction exists in the Ag(I) coordination chemistry of this ligand:

  • Observation : In AgO₂CCF₃ complexes, crystallization from diethyl ether yields discrete dimers, while other conditions produce 1D polymers .
  • Resolution : The solvent’s dielectric constant and donor strength influence Ag(I) coordination flexibility. Polar solvents stabilize polymeric structures via anion bridging, while nonpolar solvents favor discrete complexes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline
Reactant of Route 2
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trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline

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